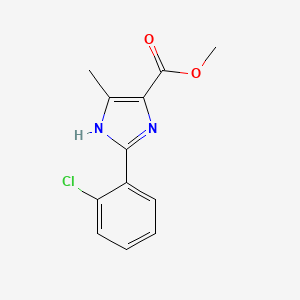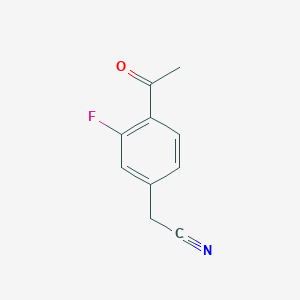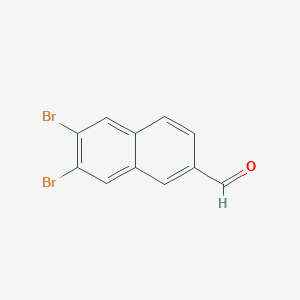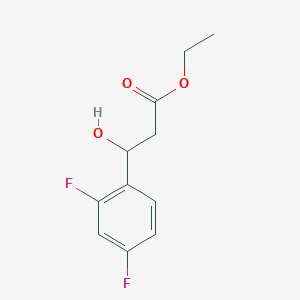
methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This specific compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carboxylate ester group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and methylamine.
Formation of Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting 2-chlorobenzaldehyde with methylamine and glyoxal under acidic conditions.
Esterification: The resulting imidazole intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent product quality and yield.
Catalysts and Solvents: Employing efficient catalysts and solvents to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated phenyl derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Anti-inflammatory: Shows promise in reducing inflammation in preclinical studies.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism by which methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, inhibiting or modulating the activity of the target protein. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-chlorophenyl)-1H-imidazole-4-carboxylate: Lacks the methyl group at the 5-position.
Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Contains a bromine atom instead of chlorine.
Methyl 2-(2-chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylate: Contains an ethyl group instead of a methyl group at the 5-position.
Uniqueness
Methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to
Propiedades
Fórmula molecular |
C12H11ClN2O2 |
|---|---|
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
methyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(12(16)17-2)15-11(14-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
VEILNOGHDPNQES-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=CC=C2Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Chlorophenyl)-4-methylphenyl]-4,6-diphenyl-1,3,5-triazine](/img/structure/B15332686.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)


![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)



![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)



